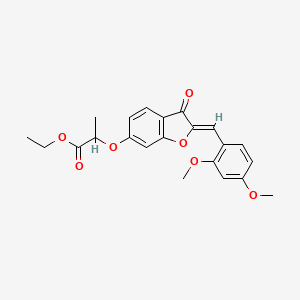

(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 858769-58-1

Cat. No.: VC6286309

Molecular Formula: C22H22O7

Molecular Weight: 398.411

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858769-58-1 |

|---|---|

| Molecular Formula | C22H22O7 |

| Molecular Weight | 398.411 |

| IUPAC Name | ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

| Standard InChI | InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-8-9-17-19(12-16)29-20(21(17)23)10-14-6-7-15(25-3)11-18(14)26-4/h6-13H,5H2,1-4H3/b20-10- |

| Standard InChI Key | GGYBUKITEXOMCS-JMIUGGIZSA-N |

| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |

Introduction

Chemical Identity and Molecular Characteristics

(Z)-Ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-based organic compound with the following defining characteristics:

| Property | Value |

|---|---|

| CAS Registry Number | 858769-58-1 |

| Molecular Formula | C<sub>22</sub>H<sub>22</sub>O<sub>7</sub> |

| Molecular Weight | 398.411 g/mol |

| IUPAC Name | Ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

| SMILES Notation | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |

| InChI Key | GGYBUKITEXOMCS-JMIUGGIZSA-N |

The Z-configuration of the benzylidene group is critical to its stereochemical stability, influencing its intermolecular interactions and binding affinities.

Structural Analysis and Stereochemical Features

The compound’s structure comprises three distinct domains:

-

Benzofuran Core: A dihydrobenzofuran ring with a ketone group at position 3, contributing to planar rigidity and π-π stacking potential.

-

Benzylidene Moiety: A 2,4-dimethoxy-substituted benzylidene group attached at position 2 of the benzofuran ring. The Z-configuration positions the methoxy groups ortho and para to the methylidene bond, enhancing electronic delocalization.

-

Propanoate Ester: An ethoxycarbonylpropanoate side chain at position 6, providing steric bulk and influencing solubility profiles.

Key Structural Impacts:

-

The 2,4-dimethoxy groups on the benzylidene moiety enhance electron-donating effects, stabilizing the conjugated system.

-

The propanoate ester introduces chirality at the α-carbon, though synthetic routes typically yield racemic mixtures without enantioselective control.

Synthetic Methodologies

General Synthesis Pathway

The synthesis involves a multi-step sequence (Figure 1):

-

Benzylidene Formation: Condensation of 2,4-dimethoxybenzaldehyde with a 3-oxo-2,3-dihydrobenzofuran precursor under acidic conditions.

-

Esterification: Reaction of the intermediate hydroxyl group with ethyl bromopropanoate in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>).

Reaction Conditions:

-

Solvents: Dichloromethane (DCM) or ethanol.

-

Catalysts: Sulfuric acid or p-toluenesulfonic acid for esterification.

Innovations in Benzofuran Synthesis

Recent advances in benzofuran chemistry, such as copper-catalyzed intramolecular O–H/C–H coupling , could be adapted to optimize this compound’s synthesis. For example, Ai et al. demonstrated that copper acetate facilitates dehydrogenative cyclization, potentially improving yield and selectivity for the benzofuran core.

Applications in Scientific Research

Medicinal Chemistry

-

Lead Compound Optimization: The propanoate side chain serves as a modifiable site for structure-activity relationship (SAR) studies.

-

Drug Delivery: Ester groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

Materials Science

-

Organic Electronics: Benzofuran derivatives are explored as semiconductors in organic field-effect transistors (OFETs) .

Challenges and Future Directions

-

Stereoselective Synthesis: Developing asymmetric methods to isolate enantiomers.

-

Solubility Optimization: Modifying the ester group to improve aqueous solubility.

-

Target Identification: High-throughput screening to elucidate precise biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume